
5-Hexenoic acid
Overview
Description
5-Hexenoic acid (CAS 1577-22-6) is an unsaturated, acyclic, monocarboxylic acid with the chemical formula C₆H₁₀O₂. Its structure features a terminal double bond at the fifth carbon, distinguishing it from other unsaturated fatty acids. This compound is widely used as a pharmaceutical intermediate and in polymer synthesis due to its reactive alkene group . Key applications include:
- Pharmaceuticals: Derivatives such as Vigabatrin (4-amino-5-hexenoic acid) inhibit GABA transaminase, making them relevant in epilepsy treatment .
- Polymer Chemistry: Serves as a precursor for bifunctional monomers in polyamide and polyester production via hydroformylation and metathesis reactions .
- Biocatalysis: Substrate for enzymes like JamA in alkyne-tagged natural product biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 5-Hexen-1-ol: One common method for synthesizing 5-Hexenoic acid involves the oxidation of 5-Hexen-1-ol.
From 5-Hexenyl Bromide: Another method involves the hydrolysis of 5-Hexenyl bromide in the presence of a strong base like sodium hydroxide (NaOH) followed by acidification.
Industrial Production Methods:
Catalytic Oxidation: Industrially, this compound can be produced via catalytic oxidation of 5-Hexen-1-ol using catalysts such as platinum or palladium supported on carbon.
Grignard Reaction: Another industrial method involves the Grignard reaction where 5-Hexenyl magnesium bromide reacts with carbon dioxide (CO2) to form this compound.
Chemical Reactions Analysis
Enantioselective Bromolactonization
BINOL-derived chiral bifunctional sulfides catalyze asymmetric bromolactonization of 5-hexenoic acid derivatives, forming δ-valerolactones. Reaction conditions and outcomes vary with substituents (Table 1) :
Substrate (R) | Yield (%) | Enantiomeric Ratio (er) |
---|---|---|
α,α-Diphenyl (2a ) | 83 | 86:14 |
α-Spirocyclic (2g ) | 75 | 82:18 |
β,β-Diethyl (2j ) | 68 | 76:24 |
Key features:
Iodolactonization
Tertiary aminourea catalysts enable iodolactonization using N-iodophthalimide and catalytic I₂:
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Electron-deficient arenes show higher enantioselectivity (e.g., 4-CF₃-phenyl: 94% ee)
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Proposed mechanism involves iodonium imidate intermediate stabilization by H-bond donors
4-Amino-5-hexenoic Acid Production
Two patent routes demonstrate industrial scalability:
Route A (EP2537827A1)
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Succinimide → 5-alkoxy-2-pyrrolidone (LiAlH₄/ROH/HCl)
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Grignard addition (vinyl MgCl, THF) → 5-vinyl-2-pyrrolidone
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Hydrolysis (KOH/H₂O) → I
Route B (US5380936A)
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Ethyl 6-hydroxy-4-hexenoate → trichloroacetimidate (NaH/Cl₃CCN)
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Thermal rearrangement (140-150°C) → lactam intermediate
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Acid hydrolysis → I ·HCl
Antiretroviral Derivatives
6-Aryl-2,4-dioxo-5-hexenoic acids show dual HIV-1 inhibition:
Compound | EC₅₀ (μM) | IN Strand Transfer IC₅₀ (μM) |
---|---|---|
8a | 1.5 | 7.9 |
L-731988 | 0.8 | 0.5 |
Structure-activity relationship:
Thromboxane A₂ Modulation
6,6-Disubstituted derivatives exhibit dual pharmacology :
Property | Value (Compound 36 ) |
---|---|
TXA₂ Synthase IC₅₀ | 4.5 ± 0.5 nM |
TXA₂ Receptor IC₅₀ | 19 ± 5 nM |
Collagen Aggregation EC₅₀ | 1 μM (PRP), 100 nM (WB) |
Key structural elements:
Scientific Research Applications
Synthetic Chemistry
1. Synthesis of Lactones
5-Hexenoic acid is utilized as a precursor in the synthesis of lactones, which are valuable intermediates in organic synthesis. Research indicates that it can yield lactone synthons with high selectivity, making it a useful building block in the development of complex molecules .
2. Production of Functionalized Compounds
The compound is employed in the synthesis of various functionalized compounds, including fluoroalkyl-d-lactones from polyfluoroalkyl iodides. Such reactions highlight its versatility as a synthon in creating compounds with specific functional groups .
Pharmaceutical Applications
1. Antiviral Research
this compound derivatives have shown promise in antiviral research. Specifically, ethyl esters derived from this acid have been reported to inhibit HIV-1 integrase activity at nanomolar concentrations, suggesting potential therapeutic applications in treating viral infections .
2. Neuropharmacology
The compound has been studied for its role in synthesizing (S)-4-amino-5-hexenoic acid, known as vigabatrin, which is used as an anticonvulsant medication. This highlights its significance in neuropharmacological applications .
Material Science
1. Polymer Chemistry
In the realm of materials science, this compound is explored for producing polyhydroxyalkanoates (PHAs), biodegradable polymers that have applications in packaging and biomedical devices. Research on genetically modified strains of bacteria has demonstrated the ability to produce these materials from biomass-derived methanol .
Case Studies
Mechanism of Action
The mechanism of action of 5-Hexenoic acid primarily involves its reactivity due to the presence of the double bond. This double bond allows for various chemical reactions, including addition and substitution reactions. In biological systems, derivatives of this compound can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
Table 1: Physical and Structural Comparisons
Key Observations :
- Stability: Cyclic structures (e.g., ε-caprolactone) exhibit superior thermal stability compared to linear alkenoic acids like this compound due to reduced ring strain .
- Reactivity: Terminal alkenes (e.g., this compound) are more reactive in metathesis and hydroformylation than internal alkenes (e.g., 4-pentenoic acid) .
Chemical Reactivity and Functionalization
Epoxidation and Lactonization :
- This compound forms δ-lactones under iron-catalyzed epoxidation, whereas 4-pentenoic acid yields γ-lactones .
- Unlike hexanoic acid (saturated), this compound is readily epoxidized by cytochrome P450 enzymes (CPO-I and CYP119A1-I), though only P450-I hydroxylates hexanoic acid .
Table 2: Bioactivity Comparisons
Key Findings :
- Antiseizure Activity: At 100 mg/kg, this compound shows moderate protection (3/5 survival) in seizure models, outperformed by 2-aminooctanoic acid (5/5 survival) .
Biological Activity
5-Hexenoic acid, a six-carbon unsaturated fatty acid, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antiviral, antibacterial, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound (C₆H₁₀O₂) is characterized by a double bond between the fifth and sixth carbon atoms in its chain. This unsaturation contributes to its reactivity and biological activity. The compound can exist in various forms, including methyl esters and derivatives that enhance its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. A notable study synthesized a series of 2,4-dioxo-5-hexenoic acid derivatives, which were evaluated for their inhibitory effects against HIV-1 replication. The findings indicated that certain compounds exhibited significant antiviral activity with IC₅₀ values in the low micromolar range, demonstrating their potential as therapeutic agents against HIV .
Table 1: Antiviral Activity of this compound Derivatives
Compound | IC₅₀ (μM) | Target Enzyme |
---|---|---|
7b | 3.0 | RNase H |
8g | 2.5 | Integrase |
7a | 15 | RNase H |
8u | 86 | Integrase |
Antibacterial Activity
In addition to its antiviral properties, this compound has shown promising antibacterial activity. Research indicates that fatty acids with unsaturation can disrupt bacterial membranes, leading to cell lysis. A study examining the antibacterial effects of various hexenoic acid derivatives found that these compounds effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The antitumor potential of this compound has also been investigated. A study on α-acetylamino acids revealed that certain derivatives exhibited significant antitumor activity, suggesting that modifications to the hexenoic acid structure could enhance its efficacy against cancer cells . The mechanism is thought to involve apoptosis induction and cell cycle arrest in tumor cells.
Table 2: Antitumor Activity of Hexenoic Acid Derivatives
Compound | Activity Type | IC₅₀ (μM) |
---|---|---|
Methyl ester derivative | Antitumor | Not specified |
Free N-acetyl acid | No significant activity | - |
Case Studies and Applications
Several case studies have explored the applications of this compound and its derivatives in various therapeutic contexts:
- HIV Treatment : A series of compounds derived from this compound were tested for their effectiveness against HIV-1 integrase, showing promising results that warrant further clinical investigation.
- Antibacterial Formulations : The incorporation of hexenoic acid into topical formulations has been studied for its potential to combat skin infections caused by resistant bacterial strains.
- Cancer Therapy : Research into the structural modifications of hexenoic acid has opened avenues for developing novel anticancer agents with enhanced selectivity and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 5-hexenoic acid, and how can reaction conditions be optimized for purity?
- Methodology : this compound is commonly synthesized via alkylation of lactams (e.g., valerolactam) using this compound as a reagent, achieving quantitative yields under controlled conditions . Optimization involves monitoring reaction temperature (≤80°C), solvent selection (e.g., dichloromethane), and purification via vacuum distillation. Purity can be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers characterize the physicochemical properties of this compound for experimental reproducibility?
- Methodology : Key properties include:
- Density : 0.961 g/mL at 25°C (measured via pycnometry) .
- Solubility : Soluble in DMSO; sparingly soluble in water. Solubility tests should use standardized shake-flask methods .
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition at ~203°C .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Flammability : Store away from ignition sources; use spark-proof equipment (H225 hazard) .
- Skin/eye protection : Wear nitrile gloves and goggles (H315/H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to avoid vapor accumulation .
Advanced Research Questions
Q. How does this compound participate in polyhydroxyalkanoate (PHA) copolymer synthesis, and what analytical techniques validate its incorporation?
- Methodology : this compound serves as a precursor for unsaturated PHAs in bacterial systems (e.g., Methylobacterium extorquens). Post-synthesis, polymers are analyzed via:
- Gel permeation chromatography (GPC) : Molecular weight distribution .
- Fourier-transform infrared spectroscopy (FTIR) : Detection of C=C bonds at ~1640 cm⁻¹ .
- Thermal analysis : TGA and DSC confirm thermal stability shifts due to unsaturated monomers .
Q. What mechanisms explain the contradictory roles of this compound in polymer degradation pathways?
- Methodology : In poly(ε-caprolactone) (PCL) degradation, this compound is both a byproduct (via ester pyrolysis at 350–410°C) and a precursor for ε-caprolactone formation (via unzipping depolymerization at 495°C) . Resolve contradictions by:
- Stepwise TGA-MS : Track gas-phase products (CO₂, CO) at specific temperatures .
- Kinetic studies : Compare activation energies for competing degradation pathways .
Q. How does the alkene regioisomerism of this compound influence its reactivity in inorganic framework synthesis?
- Methodology : In molybdenum-based frameworks (e.g., {(NH₄)₄₂[Mo₁₃₂O₃₇₂(L)₃₀]}), the terminal alkene in this compound (vs. internal alkenes in other isomers) enhances ligand exchange efficiency. Validate via:
- X-ray crystallography : Resolve coordination modes at pore surfaces .
- Mass spectrometry : Monitor ligand uptake using isotopic labeling .
Q. What experimental strategies address the substrate specificity of enzymes utilizing this compound in biosynthetic pathways?
- Methodology : In cyanobacterial pathways (e.g., jamaicamide biosynthesis), JamA enzyme selectively processes this compound but not brominated analogs. Strategies include:
- In vivo MALDI-TOF MS : Track ^15N-labeled intermediates under light/dark conditions .
- Enzyme mutagenesis : Identify active-site residues via homology modeling .
Q. Data Contradiction Analysis
Q. Why do thermal degradation studies report varying decomposition temperatures for this compound?
- Resolution : Discrepancies arise from:
- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition points .
- Heating rate : Faster rates (e.g., 20°C/min vs. 5°C/min) shift TGA peaks .
Q. Methodological Best Practices
- Synthesis : Use anhydrous conditions to prevent side reactions (e.g., hydrolysis of lactams) .
- Characterization : Pair FTIR with Raman spectroscopy to distinguish C=C and C=O vibrational modes .
- Safety : Implement static grounding during transfers to mitigate flammability risks .
Properties
IUPAC Name |
hex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOZULIAWNMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166305 | |
Record name | 5-Hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-22-6 | |
Record name | 5-Hexenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HEXENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL6OL352W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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